molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Cat. No. B2965203
M. Wt: 187.202
InChI Key: MZBZXQNOAUXFBM-UHFFFAOYSA-N
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Description

The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .


Molecular Structure Analysis

The InChI code for “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Ring Transformations and Cyclization Reactions

Studies have explored the cyclization reactions involving compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile. For instance, Kalogirou et al. (2015) investigated the cyclisation reactions of certain phenol and pyridinol derivatives, leading to the formation of oxazolopyridine and benzoxazole derivatives under specific conditions (Kalogirou et al., 2015).

Synthesis and Fluorescent Properties

Research on the synthesis of oxazolo pyridine derivatives and their fluorescent properties has been conducted. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo pyridine derivatives and evaluated their fluorescent properties, which could have implications in materials science (Rangnekar & Rajadhyaksha, 1986).

Alkylation Studies

Alkylation studies of structures similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been conducted to understand their reactivity and potential applications. Dilmaç et al. (2014) studied the alkylation at specific positions of a polyhydroxylated-cyano-piperidine scaffold, providing insights into the scope and limitations of these reactions (Dilmaç et al., 2014).

Antibacterial Activity

Compounds structurally related to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been investigated for their potential antibacterial properties. Hamid and Shehta (2018) studied the antibacterial activity of pyrimidine derivatives, providing insights that could be relevant for similar oxazolopyridine compounds (Hamid & Shehta, 2018).

Inhibitory Properties

Studies have also focused on the inhibitory properties of oxazolopyridine derivatives. Matsumoto et al. (2011) examined a compound that behaved as an inhibitor in certain conditions, providing a model for understanding the inhibitory potential of similar compounds (Matsumoto et al., 2011).

Synthesis and Screening of Derivatives

Further research includes the synthesis and screening of oxazolopyridine derivatives for various properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).

Photophysical Properties

The study of photophysical properties of related compounds has also been a focus. Shatsauskas et al. (2019) developed methods for preparing oxazolopyridinones and studied their photophysical properties, which can offer insights into the applications of similar compounds (Shatsauskas et al., 2019).

properties

IUPAC Name

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZXQNOAUXFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C=C(C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Citations

For This Compound
1
Citations
AP Mityuk, A Hrebonkin, PS Lebed, GP Grabchuk… - …, 2021 - thieme-connect.com
The new efficient, convenient protocol for the synthesis of heteroannelated 3-cyanopyridines and pyrimidines starting from diverse aminoheterocycles and 3,3-dimethoxy-2-…
Number of citations: 3 www.thieme-connect.com

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